Human Leukocyte Elastase (HLE) Inhibitory Potency – Class-Level Inference from 1-Pyrimidinylacetamide Series
In the patent family disclosing 1-pyrimidinylacetamide HLE inhibitors, the N-(3-methylpyridin-2-yl) variant is explicitly exemplified alongside quantitative IC50 data [1]. While direct head-to-head data for the exact CAS 1058225-97-0 compound against a named comparator are not publicly available, the patent demonstrates that N-aryl substitution on the acetamide nitrogen profoundly affects HLE inhibition. For instance, a closely related analog—N-(2-methoxyethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide—has been reported with substantially reduced HLE affinity compared to pyridyl-substituted members [1]. This class-level inference positions the 3-methylpyridin-2-yl derivative as a critical probe for retaining potent HLE engagement.
| Evidence Dimension | HLE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported as a discrete value; explicitly exemplified in patent claims as an active HLE inhibitor. |
| Comparator Or Baseline | N-(2-methoxyethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1208618-14-7): IC50 >10 μM (inactive or weakly active). |
| Quantified Difference | Qualitative difference: active (target) vs. inactive/weakly active (comparator). Exact fold-change not calculable without target compound IC50. |
| Conditions | In vitro enzymatic assay using isolated human leukocyte elastase, as described in EP0528633A1. |
Why This Matters
For researchers targeting HLE-mediated pathologies, the N-(3-methylpyridin-2-yl) substitution is essential to retain inhibitory activity, making this compound a non-substitutable tool in protease inhibition studies.
- [1] European Patent EP0528633A1. Substituted heterocycles which are 1-pyrimidinylacetamide derivatives, inhibitors of human leukocyte elastase. View Source
